A Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
A Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
(4-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique trifunctional architecture—a pyridine core, a reactive bromine substituent, and a primary aminomethyl group—provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its physicochemical properties, a detailed exposition of its synthetic pathway, its reactivity profile, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety considerations are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction and Core Compound Identification
(4-Bromopyridin-2-yl)methanamine hydrochloride is a key heterocyclic building block valued for its role in constructing diverse molecular libraries for drug screening. The strategic placement of the bromine atom at the C4-position and the aminomethyl group at the C2-position allows for sequential and regioselective functionalization, making it an asset in structure-activity relationship (SAR) studies.
It is important for researchers to note that this compound is indexed under two distinct CAS (Chemical Abstracts Service) numbers in various commercial and chemical databases: 1001414-95-4 and 1779128-18-5 [1][2][3][4][5]. Both identifiers refer to the same chemical entity, and this guide will treat them as synonymous. The free base form, (4-Bromopyridin-2-yl)methanamine, is registered under CAS number 865156-50-9 [4]. The hydrochloride salt is often preferred for its improved stability and handling characteristics in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of (4-Bromopyridin-2-yl)methanamine hydrochloride are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 1001414-95-4; 1779128-18-5 | [1][2][3][5] |
| Molecular Formula | C₆H₈BrClN₂ | [1][6] |
| Molecular Weight | 223.50 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | Sourced from typical supplier data |
| Purity | Typically ≥95% | [4] |
| SMILES Code | Cl.NCC1C=C(Br)C=CN=1 | [1] |
| InChI | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of (4-Bromopyridin-2-yl)methanamine is not a trivial single-step process. A robust and scalable route proceeds from the readily available 4-bromopyridine hydrochloride via its key intermediate, 4-bromo-2-pyridinecarbonitrile. This multi-step approach is necessary to achieve the desired substitution pattern, as direct amination or bromination of the unsubstituted scaffold would lack the required regioselectivity.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (4-Bromopyridin-2-yl)methanamine HCl.
Causality Behind Experimental Choices:
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Step 1: N-Oxide Formation: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. However, oxidation of the ring nitrogen to an N-oxide significantly alters its electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards nucleophilic attack. This activation is crucial for the subsequent cyanation step[1][2].
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Step 2: Cyanation: With the C2 position activated, a nucleophilic cyanation reaction can be performed. Reagents like trimethylsilyl cyanide (TMSCN) are effective for this transformation, introducing the carbon atom that will become the aminomethyl group[1][2]. This step yields the key intermediate, 4-bromo-2-pyridinecarbonitrile.
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Step 3: Nitrile Reduction: The nitrile group is then reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired scale and tolerance of other functional groups.
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Step 4: Hydrochloride Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent use.
Reactivity and Applications in Drug Discovery
The synthetic value of (4-Bromopyridin-2-yl)methanamine hydrochloride lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom and the aminomethyl group offer two orthogonal points for diversification.
The Role of the Bromine Atom: A Handle for Cross-Coupling
The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This has become a cornerstone of modern medicinal chemistry for the efficient formation of carbon-carbon and carbon-heteroatom bonds[7]. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This versatility is instrumental in exploring the SAR of a drug candidate by modifying the substituents at this position to enhance potency, selectivity, or pharmacokinetic properties.
Caption: Suzuki coupling using the bromopyridine scaffold.
The Aminomethyl Group: A Key Interaction Point
The primary amine of the aminomethyl group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, an essential interaction for binding to many biological targets. In the context of kinase inhibitors, this amine or its derivatives often form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a crucial anchor point for many inhibitors[8]. The amine also serves as a point for further derivatization, such as acylation or alkylation, to extend the molecule and probe other regions of a target's binding site.
Case Study: A Precursor to Kinase Inhibitors
The intermediate, 4-bromo-2-pyridinecarbonitrile, is a documented starting material for the synthesis of the multi-kinase inhibitor Sorafenib , an anti-cancer drug[1][2]. This highlights the industrial and pharmaceutical relevance of the synthetic pathway described. The bromopyridine scaffold is a common feature in molecules designed to target protein kinases, which are implicated in a wide range of diseases, especially cancer[8][9].
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. Researchers should always first consult primary literature and perform a thorough risk assessment.
Protocol 1: Synthesis of 4-Bromo-2-pyridinecarbonitrile (Intermediate)
This two-step protocol is adapted from established procedures[1][2].
Step A: 4-Bromopyridine 1-oxide
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Suspend 4-bromopyridine hydrochloride (1.0 eq) in dichloromethane.
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Add triethylamine (1.0 eq) and stir for 30 minutes at room temperature.
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Add 3-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise, maintaining the temperature.
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Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
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Upon completion, perform an aqueous workup with saturated sodium thiosulfate and sodium carbonate solutions.
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Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography to yield 4-bromopyridine 1-oxide.
Step B: 4-Bromo-2-pyridinecarbonitrile
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Dissolve 4-bromopyridine 1-oxide (1.0 eq), trimethylsilyl cyanide (3.0 eq), and triethylamine (2.0 eq) in acetonitrile.
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Heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours.
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Monitor the reaction by TLC or LC-MS.
-
After completion, concentrate the mixture under reduced pressure.
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Purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to obtain 4-bromo-2-pyridinecarbonitrile[1][2].
Protocol 2: General Procedure for Nitrile Reduction to (4-Bromopyridin-2-yl)methanamine
This is a general protocol for the final reduction step.
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Dissolve 4-bromo-2-pyridinecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).
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For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
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For Chemical Reduction: Cool the solution of the nitrile in an inert solvent to 0 °C. Slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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After the reaction is complete, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.
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Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the free base, (4-Bromopyridin-2-yl)methanamine.
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To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete. Filter and dry the solid product.
Safety and Handling
(4-Bromopyridin-2-yl)methanamine hydrochloride and its precursors are research chemicals and must be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4]. Avoid contact with skin and eyes.
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Toxicity: Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation[4].
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Bromopyridin-2-yl)methanamine hydrochloride is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of novel compounds in drug discovery. Its strategic combination of a reactive bromine atom for cross-coupling and a key aminomethyl group for target interaction makes it a staple in the synthesis of kinase inhibitors and other complex therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the development of next-generation pharmaceuticals.
References
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ChemBK. (2024, April 9). 2-pyridinecarbonitrile, 4-bromo-. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Chemical Manufacturing. Retrieved from [Link]
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Dana Bioscience. (n.d.). (4-bromopyridin-2-yl)methanamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-cyanopyridine. Retrieved from [Link]
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ResearchGate. (2017, January 24). I would like to convert 2-bromopyridine to 2-cyanopyridine?. Retrieved from [Link]
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ResearchGate. (2023, November). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Retrieved from [Link]
- Méndez-Abt, G., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 253-257.
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